molecular formula C13H11F2N3O2S B10938761 2-({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide

2-({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B10938761
M. Wt: 311.31 g/mol
InChI Key: FFUBOZQGEXBOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a difluoromethoxyphenyl group attached to a pyrimidinyl ring, which is further connected to an acetamide group through a sulfanyl linkage. The presence of the difluoromethoxy group imparts significant chemical stability and reactivity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using difluoromethylating agents such as ClCF2H.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyrimidinyl intermediate with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidinyl ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidinyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and stability, allowing it to modulate the activity of its targets. The sulfanyl linkage and acetamide group further contribute to its overall bioactivity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-({4-[4-(METHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-({4-[4-(TRIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE: Contains a trifluoromethoxy group, which imparts different chemical properties.

    2-({4-[4-(CHLORO)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE: Features a chloro group, leading to variations in reactivity and bioactivity.

Uniqueness

The presence of the difluoromethoxy group in 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE imparts unique chemical stability and reactivity compared to its analogs. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C13H11F2N3O2S

Molecular Weight

311.31 g/mol

IUPAC Name

2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C13H11F2N3O2S/c14-12(15)20-9-3-1-8(2-4-9)10-5-6-17-13(18-10)21-7-11(16)19/h1-6,12H,7H2,(H2,16,19)

InChI Key

FFUBOZQGEXBOTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)N)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.